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Compound of Interest

Compound Name: 1-Buten-2-ol

Cat. No.: B14168027 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural elucidation of organic molecules is a cornerstone of chemical

research and drug development. While one-dimensional (1D) Nuclear Magnetic Resonance

(NMR) spectroscopy provides foundational information, complex or isomeric structures often

necessitate the use of two-dimensional (2D) NMR techniques. This guide provides a

comprehensive comparison of key 2D NMR methods—COSY, HSQC, and HMBC—for the

structural validation of 1-Buten-2-ol, a simple yet illustrative vinyl alcohol. The supporting

experimental data presented herein is based on predicted NMR values, offering a robust

framework for researchers employing these techniques.

Predicted NMR Data for 1-Buten-2-ol
The structural assignment of 1-Buten-2-ol (CH₂=CH-CH(OH)-CH₃) relies on the precise

determination of proton (¹H) and carbon (¹³C) chemical shifts and their correlations. The

following tables summarize the predicted chemical shifts and key 2D NMR correlations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Buten-2-ol
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Position Atom
Predicted ¹H
Chemical Shift
(ppm)

Predicted ¹³C
Chemical Shift
(ppm)

1 CH₂
H-1a: ~5.15 (dd), H-

1b: ~5.30 (dd)
~113.8

2 CH H-2: ~5.95 (ddd) ~141.5

3 CH H-3: ~4.30 (q) ~70.2

4 CH₃ H-4: ~1.25 (d) ~22.5

- OH H-OH: Variable -

Chemical shifts are referenced to TMS (0 ppm). Coupling patterns are indicated in parentheses

(d: doublet, dd: doublet of doublets, ddd: doublet of doublet of doublets, q: quartet). The

chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.

Table 2: Predicted 2D NMR Correlations for 1-Buten-2-ol

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b14168027?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14168027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Correlation Type Proton (¹H) Correlated Nucleus

COSY H-1a, H-1b H-2

H-2 H-1a, H-1b, H-3

H-3 H-2, H-4

H-4 H-3

HSQC H-1a, H-1b C-1

H-2 C-2

H-3 C-3

H-4 C-4

HMBC H-1a, H-1b C-2, C-3

H-2 C-1, C-3, C-4

H-3 C-1, C-2, C-4

H-4 C-2, C-3

Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These are

generalized protocols and may require optimization based on the specific instrument and

sample conditions.

General Sample Preparation
A solution of 1-Buten-2-ol (5-10 mg) is prepared in a suitable deuterated solvent (e.g., 0.5-0.7

mL of CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.

¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are spin-spin coupled, typically through two to

three bonds.[1][2]

Acquisition: A standard COSY pulse sequence (e.g., cosygp) is used.
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Parameters:

Spectral widths (SW) in both F1 and F2 dimensions are set to cover the entire proton

chemical shift range (e.g., 0-10 ppm).

The number of increments in the F1 dimension (TD(F1)) is typically set to 256 or 512.

The number of scans (NS) per increment is set to 2 or 4 for sufficient signal-to-noise.

Processing: The acquired data is processed with a sine-bell or squared sine-bell window

function in both dimensions before Fourier transformation.

¹H-¹³C HSQC (Heteronuclear Single Quantum
Coherence)
The HSQC experiment correlates protons directly to their attached carbons (one-bond C-H

correlation).[3][4][5]

Acquisition: A standard HSQC pulse sequence with sensitivity enhancement and gradients

for artifact suppression (e.g., hsqcedetgpsp) is employed.

Parameters:

The F2 (¹H) dimension spectral width is set to cover the proton chemical shift range.

The F1 (¹³C) dimension spectral width is set to encompass the expected carbon chemical

shift range (e.g., 0-150 ppm).

The number of increments in F1 is typically 128 or 256.

The number of scans per increment is adjusted based on sample concentration (typically

4-16).

A one-bond coupling constant (¹JCH) of ~145 Hz is used.

Processing: The data is processed with a squared sine-bell window function in both

dimensions followed by Fourier transformation.
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¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons over two to three

bonds (long-range C-H correlations).[6][7]

Acquisition: A standard HMBC pulse sequence with gradients (e.g., hmbcgplpndqf) is

utilized.

Parameters:

Spectral widths for F2 (¹H) and F1 (¹³C) are set similarly to the HSQC experiment.

The number of increments in F1 is typically 256 or 512.

The number of scans per increment is higher than in HSQC due to the weaker long-range

couplings (typically 8-32).

The long-range coupling constant (ⁿJCH) is optimized for a range of couplings, often set to

a value of 8 Hz.

Processing: A sine-bell or squared sine-bell window function is applied in both dimensions

before Fourier transformation.

Structure Validation Workflow
The logical workflow for validating the structure of 1-Buten-2-ol using 2D NMR techniques is

depicted in the following diagram.
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Caption: Workflow for 2D NMR-based structure validation.
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Comparison of 2D NMR Techniques for 1-Buten-2-ol
Structure Elucidation
The combination of COSY, HSQC, and HMBC spectra provides complementary information

that, when pieced together, confirms the proposed structure of 1-Buten-2-ol.

COSY data will establish the proton-proton connectivities. For 1-Buten-2-ol, this would show

correlations between the terminal vinyl protons (H-1) and the adjacent vinyl proton (H-2).

Further correlations would be observed between H-2 and the methine proton at the alcohol

center (H-3), and between H-3 and the methyl protons (H-4). This allows for the assembly of

the proton spin systems within the molecule.

HSQC data provides the direct one-bond linkages between protons and carbons. This is

crucial for assigning the carbon signals. For instance, the vinyl proton signals will correlate to

the sp²-hybridized carbon signals, and the aliphatic proton signals will correlate to the sp³-

hybridized carbon signals. This experiment confirms which protons are attached to which

carbons, building the carbon framework of the molecule.

HMBC data is instrumental in connecting the different spin systems and confirming the

overall carbon skeleton. For 1-Buten-2-ol, key HMBC correlations would include those

between the terminal vinyl protons (H-1) and the carbon of the methine group (C-3), and

between the methyl protons (H-4) and the vinyl carbon (C-2). These long-range correlations

bridge the different fragments identified by COSY and HSQC, providing unambiguous

evidence for the connectivity of the double bond to the alcohol-bearing carbon.

By systematically analyzing the data from these three experiments, researchers can confidently

validate the structure of 1-Buten-2-ol and distinguish it from potential isomers such as 2-buten-

1-ol or butan-2-one. This integrated 2D NMR approach is a powerful and indispensable tool in

modern chemical analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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